Cas no 727652-08-6 (2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde)

2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde structure
727652-08-6 structure
Product Name:2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde
CAS No:727652-08-6
MF:C15H11BrN2O
MW:315.164642572403
CID:3148053
PubChem ID:2757131
Update Time:2025-05-18

2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde
    • 727652-08-6
    • 2-(4-bromophenyl)-7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-(4-bromophenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde
    • 2-(4-bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine-3-carbaldehyde
    • DTXSID401167617
    • 2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyridine-3-carboxaldehyde
    • 2-(4-Bromophenyl)-7-methylimidazo(1,2-a)pyridine-3-carboxaldehyde
    • MDL: MFCD04117018
    • Inchi: 1S/C15H11BrN2O/c1-10-6-7-18-13(9-19)15(17-14(18)8-10)11-2-4-12(16)5-3-11/h2-9H,1H3
    • InChI Key: QOVSUUCAWNLPSJ-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C1=C(C=O)N2C=CC(C)=CC2=N1

Computed Properties

  • Exact Mass: 314.00548Da
  • Monoisotopic Mass: 314.00548Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 34.4Ų

2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde Pricemore >>

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2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde Related Literature

Additional information on 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde

Introduction to 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde (CAS No. 727652-08-6)

The compound 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde, identified by the CAS registry number CAS No. 727652-08-6, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of imidazopyridines, which are known for their unique structural properties and diverse functional groups. The presence of a bromophenyl group and a methyl substituent in the imidazo[1,2-a]pyridine ring system, along with the aldehyde functional group, imparts distinctive chemical and biological characteristics to this molecule.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through multi-step processes involving advanced coupling reactions and selective oxidation techniques. The synthesis of 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde has been optimized to achieve high yields and purity levels, making it accessible for further research and development. The compound's structure has been thoroughly characterized using modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

The structural features of this compound make it an attractive candidate for various applications in the fields of pharmacology, material science, and catalysis. The imidazo[1,2-a]pyridine core is known to exhibit significant aromaticity and rigidity, which are desirable properties for designing stable molecular frameworks. Additionally, the aldehyde group at position 3 provides opportunities for further functionalization through condensation reactions or cross-coupling strategies.

In terms of biological activity, recent studies have highlighted the potential of imidazopyridine derivatives as inhibitors of key enzymes involved in metabolic pathways. For instance, research published in leading journals such as Journal of Medicinal Chemistry has demonstrated that certain analogs of this compound exhibit potent inhibitory effects against serine proteases and kinase enzymes. These findings underscore the importance of exploring the pharmacological profile of CAS No. 727652-08-6 for potential therapeutic applications.

The methyl group at position 7 introduces steric effects that can influence the compound's solubility and bioavailability. This aspect is particularly relevant when considering its use in drug delivery systems or as a component in advanced materials with tailored physical properties. Furthermore, the bromophenyl substituent at position 4 contributes to electronic effects that can modulate the molecule's reactivity in various chemical transformations.

In conclusion, 2-(4-Bromo-phenyl)-7-methyl-imidazo[1,2-a]pyridine -3-carbaldehyde (CAS No. 727652-08-6) represents a promising compound with a wealth of opportunities for exploration across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and biological studies, positions it as a valuable asset for future research endeavors.

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